![molecular formula C11H17N3O B257296 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol CAS No. 95380-59-9](/img/structure/B257296.png)
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds with a piperazine moiety have been shown to exhibit antimicrobial activity. They can interact with bacterial enzymes, such as oxidoreductase, through hydrophobic interactions, which may inhibit bacterial growth .
Cancer Therapeutics
Piperazine derivatives have been used in the treatment of leukemia as they can inhibit the activity of tyrosine kinases, which are crucial for cancer cell proliferation. Imatinib, a known therapeutic agent for chronic myelogenic leukemia, is structurally characterized as a piperazin-1-ium salt .
Antidepressant Potential
Some piperazine compounds have been studied for their antidepressant effects in rodent behavioral models. These studies focus on pharmacological properties such as optimal log P and pA2 values, which are comparable to known antidepressants like ondansetron .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as division and growth .
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can alter the conformation of the target protein, potentially inhibiting its activity and triggering downstream effects .
Biochemical Pathways
Based on the reported inhibition of tyrosine kinases by similar compounds , it can be inferred that this compound may affect signal transduction pathways regulated by these enzymes. These pathways control a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIBJUXRABFUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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